molecular formula C30H29ClN6O3 B1684480 Neratinib CAS No. 698387-09-6

Neratinib

Cat. No.: B1684480
CAS No.: 698387-09-6
M. Wt: 557.0 g/mol
InChI Key: JWNPDZNEKVCWMY-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HKI-272, also known as Neratinib, is a potent, irreversible inhibitor of the human epidermal growth factor receptor 2 (HER-2) tyrosine kinase. HER-2 is a member of the ErbB family of receptor tyrosine kinases, which play a crucial role in the regulation of cell growth and differentiation. Overexpression of HER-2 is observed in various cancers, including breast cancer, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HKI-272 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline core, introduction of the acrylamide moiety, and final coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods: Industrial production of HKI-272 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: HKI-272 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of HKI-272, which may have altered biological activities or improved pharmacokinetic properties .

Scientific Research Applications

Neratinib is an irreversible tyrosine kinase inhibitor that targets HER2-positive cancers and has shown efficacy in improving invasive disease-free survival (iDFS) in patients with specific types of breast cancer . It functions by blocking signal transduction through epidermal growth factor receptors HER1, HER2, and HER4 .

Scientific Research Applications

This compound has applications in treating HER2-positive breast cancer, metastatic cervical cancer, and other cancers .

Breast Cancer:

  • Extended Adjuvant Treatment: this compound is approved by the FDA for extended adjuvant treatment of adult patients with early-stage HER2-positive breast cancer following treatment with trastuzumab . The ExteNET trial demonstrated that this compound significantly improves 2-year invasive disease-free survival when administered after chemotherapy and trastuzumab-based adjuvant therapy .
  • Improved iDFS: this compound significantly improved iDFS in the HER2-positive/HR-positive/≤ 1-year population, with a similar trend observed in patients with residual disease following neoadjuvant treatment .
  • Metastatic Breast Cancer: Clinical trials have explored this compound as a single agent and in combination with other anti-cancer drugs for HER2-positive metastatic breast cancer . Data from a Phase II clinical trial showed an objective response rate of 24% in patients previously treated with trastuzumab and 56% in patients who had not been previously treated with trastuzumab .

Cervical Cancer:

  • HER2-Mutant Metastatic Cervical Cancer: this compound has demonstrated durable responses and disease control in patients with HER2-mutant metastatic/recurrent cervical cancer . In the SUMMIT basket study, this compound resulted in confirmed partial responses in 18.2% of patients, with a clinical benefit rate of 45.5% .

Other Cancers:

  • This compound is being explored for clinical application in treating several cancers, including gastric cancer and melanoma .
  • Preclinical studies have investigated the efficacy of this compound in combination with inhibitors of downstream signaling in HER2-positive cancers .

ExteNET Trial

The ExteNET trial was a multicenter, randomized, double-blind, phase III trial involving 2840 patients with HER2-positive early-stage breast cancer after neoadjuvant/adjuvant trastuzumab-based therapy . Patients were randomly assigned to receive 1-year oral this compound or placebo. The primary endpoint was iDFS. The study found that this compound significantly improved iDFS in the HER2+/HR+/≤ 1-year population .

Key findings from the ExteNET trial:

  • The absolute iDFS benefit at 5 years was 5.1% in the HR+/≤ 1-year population .
  • In HR+/≤ 1-year, this compound was associated with a numerical improvement in overall survival (OS) at 8 years (absolute benefit, 2.1%) .
  • Of 354 patients in the HR+/≤ 1-year group who received neoadjuvant therapy, 295 had residual disease, and results showed absolute benefits of 7.4% at 5-year iDFS and 9.1% at 8-year OS .

SUMMIT Basket Study

The SUMMIT basket study evaluated this compound in patients with HER2-mutant, metastatic, or recurrent cervical cancer progressing after platinum-based treatment . Patients received this compound 240 mg/day. The primary endpoint was confirmed objective response rate (ORR).

Key findings from the SUMMIT trial:

  • Four patients had confirmed partial responses (ORR 18.2%) .
  • Six patients had stable disease ≥16 weeks (CBR 45.5%) .
  • The median duration of response was 7.6 months, and the median progression-free survival was 5.1 months .

NALA Trial

The Phase III NALA trial compared this compound plus capecitabine (N+C) to lapatinib plus capecitabine (L+C) in patients with HER2-positive metastatic breast cancer who had received prior treatment .

Key findings from the NALA trial:

  • A larger proportion of N+C patients had responses lasting ≥ 12 months versus L+C (36.9% v 16.8%) .
  • The clinical benefit rate (CBR) was higher in patients treated with N+C versus L+C (45% v 36%) .

Safety and Tolerability

Mechanism of Action

HKI-272 exerts its effects by irreversibly binding to the ATP-binding pocket of the HER-2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the autophosphorylation of HER-2 and subsequent activation of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits the epidermal growth factor receptor (EGFR) kinase, further contributing to its antitumor activity .

Comparison with Similar Compounds

Uniqueness of HKI-272: HKI-272’s uniqueness lies in its irreversible binding mechanism, which leads to prolonged inhibition of HER-2 and EGFR signaling pathways. This irreversible inhibition results in sustained antitumor effects, making it a valuable therapeutic option for patients with HER-2 positive cancers .

Biological Activity

Neratinib is an irreversible pan-HER (human epidermal growth factor receptor) tyrosine kinase inhibitor (TKI) that has garnered significant attention for its biological activity, particularly in the treatment of HER2-positive breast cancer. This article delves into the mechanisms of action, efficacy, and clinical findings associated with this compound, supported by data tables and case studies.

This compound exerts its effects by binding irreversibly to the ATP-binding pocket of HER receptors, specifically EGFR (HER1), HER2, and HER4. This binding inhibits the tyrosine kinase activity of these receptors, leading to decreased phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival. The compound interacts with cysteine residues Cys-773 and Cys-805 in EGFR and HER2, respectively, enhancing its specificity and efficacy against tumors that overexpress these receptors .

Efficacy in Clinical Trials

This compound's efficacy has been evaluated in multiple clinical trials, particularly focusing on its role in HER2-positive breast cancer. Below is a summary of key findings from prominent studies:

Study Population Treatment Primary Endpoint Results
ExteNET Trial2840 patients with HER2-positive early-stage breast cancerThis compound 240 mg/day vs. placebo for 1 yearInvasive disease-free survival (iDFS)5-year iDFS benefit: 5.1% for HR+/≤1-year group; hazard ratio 0.58
NALA TrialPatients with metastatic breast cancer who received ≥ 2 prior HER2-directed regimensThis compound + capecitabine vs. lapatinib + capecitabineProgression-free survival (PFS)This compound showed a significant improvement in PFS compared to lapatinib
CONTROL TrialPatients post-trastuzumab therapyThis compound with prophylactic measures for diarrhea managementIncidence of grade ≥3 diarrheaReduced grade 3 diarrhea rates compared to ExteNET; proactive management improved tolerability

Case Studies

  • HER2-Mutated Metastatic Breast Cancer : A case study demonstrated that treatment with this compound resulted in a partial response in a patient with HER2-mutant stage IV breast cancer. The patient exhibited significant improvement in functional status following this compound administration, highlighting its potential effectiveness even in non-amplified HER2 tumors .
  • Phase II Study Results : In a Phase II trial assessing this compound as a single agent, patients previously treated with trastuzumab showed an objective response rate of 24%, while those who had not been treated previously exhibited a response rate of 56%. The median progression-free survival was reported as 22.3 weeks for pre-treated patients and 39.6 weeks for treatment-naïve patients .

Safety Profile

The most common adverse effect associated with this compound is diarrhea, which can be managed with antidiarrheal agents and dose modifications. In the ExteNET trial, grade 3 diarrhea was observed in 40% of patients; however, subsequent studies indicated that proactive management strategies significantly reduced the incidence and severity of this side effect .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of neratinib as a pan-HER2 tyrosine kinase inhibitor (TKI), and how does its irreversible binding differentiate it from reversible TKIs like lapatinib?

this compound covalently binds to the ATP-binding domain of HER1 (EGFR), HER2, and HER4, inhibiting downstream signaling pathways (e.g., MAPK, PI3K/AKT). Its irreversible binding prolongs target suppression compared to reversible inhibitors like lapatinib, which may reduce compensatory signaling in HER2-positive cancers. Preclinical studies demonstrate efficacy in trastuzumab-resistant models due to sustained pathway inhibition . Methodologically, researchers should validate target engagement via kinase activity assays (e.g., ELISA for phosphorylated HER2) and compare dissociation rates with reversible TKIs using surface plasmon resonance (SPR) .

Q. How should preclinical studies design in vivo models to evaluate this compound’s efficacy against HER2-positive brain metastases?

Use orthotopic xenograft models with HER2-amplified cell lines (e.g., BT-474 or MDA-MB-361) injected intracranially. Monitor tumor growth via bioluminescence imaging and assess this compound’s blood-brain barrier penetration using LC-MS/MS for drug concentration measurements in brain tissue. Include lapatinib as a comparator to evaluate relative efficacy in reducing CNS lesions . Ensure compliance with NIH guidelines for preclinical reporting, including sample size justification and statistical power analysis .

Q. What are the key endpoints and statistical considerations for Phase III trials evaluating this compound in metastatic HER2-positive breast cancer?

Primary endpoints should include progression-free survival (PFS) with independent blinded review, while secondary endpoints may encompass overall survival (OS), time to intervention for CNS progression, and quality of life (QoL) metrics. The NALA trial used a stratified Cox proportional hazards model to adjust for prior trastuzumab resistance and metastatic site involvement. Researchers must predefine subgroup analyses (e.g., hormone receptor status) to avoid post hoc bias .

Advanced Research Questions

Q. How can researchers reconcile contradictions between this compound’s improved PFS and lack of OS benefit in the NALA trial?

Conduct exploratory analyses of post-progression therapies (e.g., subsequent HER2-targeted agents) that may confound OS outcomes. Use inverse probability of censoring weights (IPCW) to adjust for treatment crossover. Additionally, perform biomarker studies (e.g., circulating tumor DNA) to identify subgroups with sustained OS benefits, such as patients with PIK3CA wild-type tumors, where this compound’s PI3K pathway inhibition may be more effective .

Q. What experimental strategies mitigate this compound-induced diarrhea while preserving antitumor efficacy?

Prophylactic loperamide is standard, but preclinical models suggest combining this compound with EGFR-sparing agents (e.g., selective HER2 inhibitors) may reduce gastrointestinal toxicity. Researchers should design dose-escalation studies with mucosal protection biomarkers (e.g., fecal calprotectin) and evaluate gut microbiota modulation via 16S rRNA sequencing to identify protective bacterial taxa .

Q. How does this compound’s efficacy compare to newer HER2 TKIs (e.g., tucatinib) in trastuzumab-resistant models, and what experimental frameworks ensure rigorous comparison?

Use head-to-head in vitro assays measuring IC50 values across HER2-mutant cell lines (e.g., T798M). In vivo, employ patient-derived xenograft (PDX) models with acquired trastuzumab resistance. Apply the PICO framework to define populations (HER2-positive, trastuzumab-resistant), interventions (this compound vs. tucatinib), comparators (lapatinib), and outcomes (time to relapse, CNS metastasis incidence) .

Q. What methodologies address heterogeneity in HER2 amplification when analyzing this compound response data?

Use digital PCR or next-generation sequencing (NGS) to quantify HER2 copy number variations (CNVs). Stratify patients by HER2:CEP17 ratio and chromosome 17 polysomy status. Spatial transcriptomics can map intratumoral HER2 heterogeneity in biopsy samples, correlating regional amplification levels with this compound response .

Q. How should combination therapies with this compound (e.g., CDK4/6 inhibitors) be optimized to overcome resistance in hormone receptor-positive/HER2-positive breast cancer?

Conduct synthetic lethality screens (e.g., CRISPR-Cas9) to identify synergistic targets. In clinical trials, use adaptive designs with Bayesian response-adaptive randomization to allocate patients to the most promising combinations (e.g., this compound + palbociclib vs. This compound + mTOR inhibitors). Validate mechanisms using RNA-seq to profile cell cycle and survival pathway activation .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing time-to-event data in this compound trials with censored observations?

Apply Kaplan-Meier estimates with log-rank tests for univariate analysis and Cox proportional hazards models for multivariable adjustment. For competing risks (e.g., death unrelated to progression), use Fine-Gray subdistribution hazards. Pre-specify sensitivity analyses excluding patients with missing HER2 status .

Q. How can researchers validate this compound’s preclinical findings in translational studies using patient-derived organoids (PDOs)?

Establish PDOs from treatment-naïve and trastuzumab-resistant HER2-positive tumors. Treat organoids with this compound ± trastuzumab and quantify viability via ATP-based assays. Correlate ex vivo responses with clinical outcomes using receiver operating characteristic (ROC) curves. Share raw data and analysis scripts publicly to enhance reproducibility .

Properties

IUPAC Name

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNPDZNEKVCWMY-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220132
Record name Neratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Neratinib binds to and irreversibly inhibits EGFR, HER2, and HER4. This prevents auotphoshorylation of tyrosine residues on the receptor and reduces oncogenic signalling through the mitogen-activated protein kinase and Akt pathways.
Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

698387-09-6
Record name Neratinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698387-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neratinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698387096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neratinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11828
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Neratinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70220132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-N-(4-{[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino}-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.241.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJH94R3PWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.